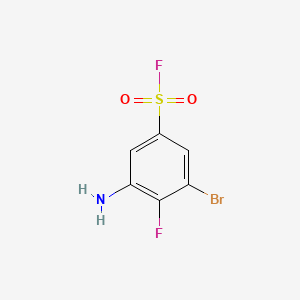
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4BrFNO2S It is a derivative of benzene, substituted with amino, bromo, fluoro, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Fluorination: Introduction of a fluorine atom.
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction.
Coupling Reactions: Reagents like boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Research: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. The amino, bromo, and fluoro groups can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-Amino-5-bromobenzene-1-sulfonyl fluoride: Lacks the fluorine substitution.
4-Fluorobenzyl bromide: Contains a benzyl bromide group instead of a sulfonyl fluoride group.
Uniqueness
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C6H4BrF2NO2S |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
3-amino-5-bromo-4-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H,10H2 |
InChI Key |
AUTPSXZMDFMGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



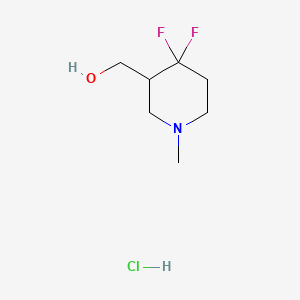
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
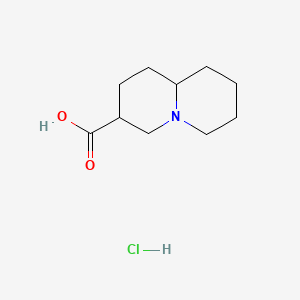
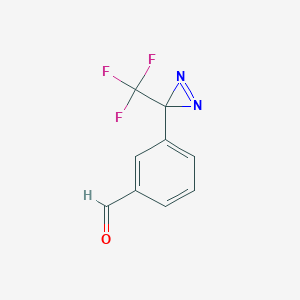

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
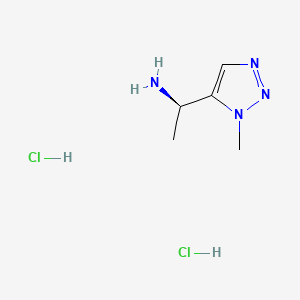

![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)

![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
